7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as a candidate for drug discovery and development targeting various diseases, including cancer and inflammatory conditions.
The compound is classified under the International Union of Pure and Applied Chemistry name 7-amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Its chemical structure includes a pyrazolo ring fused to a pyrimidine ring, making it a member of the broader category of nitrogen-containing heterocycles. The presence of a fluorophenyl group and a carbonitrile moiety further enhances its chemical properties and biological activity.
The synthesis of 7-amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves cyclocondensation reactions. One common method includes the reaction of 1,3-biselectrophilic compounds with 3-amino-pyrazoles as 1,3-bisnucleophilic systems. This approach allows for the formation of the desired pyrazolo[1,5-a]pyrimidine framework through controlled reaction conditions .
The synthesis can be performed under various conditions, including solvent-free methods or using polar aprotic solvents to facilitate the reaction. Reaction temperatures often range from room temperature to elevated temperatures depending on the reactivity of the starting materials. The yields from these reactions can vary significantly based on the specific reagents and conditions employed .
The molecular structure of 7-amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be described using its InChI representation: InChI=1S/C13H8FN5/c14-10-3-1-8(2-4-10)11-7-17-13-9(5-15)6-18-19(13)12(11)16/h1-4,6-7H,16H2. The compound features a pyrazolo ring fused to a pyrimidine system with an amino group at position 7 and a fluorophenyl group at position 6.
The molecular formula is C13H8FN5, with a molecular weight of approximately 255.24 g/mol. The compound's structural characteristics contribute to its unique chemical reactivity and biological properties, making it an interesting subject for further research in medicinal chemistry.
7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions:
Oxidation: This can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are applicable.
Substitution: Typical substitution reactions include halogenation, nitration, and sulfonation using reagents like halogens, nitric acid, and sulfuric acid respectively.
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides while reduction can produce amines or alcohols .
The mechanism of action for 7-amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile primarily involves inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to CDK2, this compound disrupts its activity, leading to inhibited cell proliferation in various cancer cell lines such as MCF-7 and HCT-116. This interaction highlights its potential as an antitumor agent .
Biochemical studies have shown that this compound effectively inhibits CDK2 activity at low micromolar concentrations. Its ability to influence metabolic pathways linked to cell proliferation positions it as a promising candidate for further therapeutic development in oncology .
7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is characterized by its solid state at room temperature with a melting point that varies based on purity and crystallization conditions.
The compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide but limited solubility in water. Its reactivity profile allows for various functionalizations that enhance its biological activity or alter its physical properties for specific applications in materials science or medicinal chemistry .
7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Due to its biological activity, it is explored for drug discovery efforts targeting enzymatic inhibition.
Medicine: Investigations into its therapeutic properties focus on treating diseases like cancer and inflammatory disorders.
Industry: The compound's photophysical properties are leveraged in developing fluorescent probes and materials for optical applications .
The efficient synthesis of 7-amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile relies on strategic precursor design. The β-enaminone component serves as the critical 1,3-biselectrophile for ring construction. For analogs bearing the 4-fluorophenyl moiety at C-6, 4-fluoroacetophenone undergoes condensation with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to yield the corresponding β-enaminone (2g). This reaction typically proceeds under solvent-free conditions at 160°C via microwave irradiation, achieving high yields (83-97%) [3]. Simultaneously, the 3-aminopyrazole component requires specific modification at C-3 with the carbonitrile group. 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile is synthesized via the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile followed by hydrazine hydrate treatment [2]. Alternative routes involve arylmethylenemalononitrile with hydrazine or isoxazole transformations [2]. The electron-withdrawing carbonitrile group significantly enhances the electrophilicity of the pyrazole C-4, facilitating subsequent ring closure.
Table 1: Key Precursors for Target Compound Synthesis
| Precursor Type | Representative Structure | Synthetic Approach | Yield (%) | Function in Synthesis |
|---|---|---|---|---|
| β-Enaminone | 4-(4-Fluorophenyl)-3-(dimethylamino)but-2-en-1-one | 4-Fluoroacetophenone + DMF-DMA (MW, 160°C) | 83-97 | Provides C5-C6-C7 fragment with 4-fluorophenyl at C6 |
| 3-Aminopyrazole | 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | Trichloroacetonitrile route or arylmethylenemalononitrile + hydrazine | 70-85 | Contributes N1-N2-C3 fragment with C3-carbonitrile |
The cyclocondensation between 5-amino-3-(cyano)pyrazoles and fluorophenyl-functionalized β-enaminones proceeds via a regioselective, stepwise annulation mechanism. The initial step involves an aza-Michael addition where the exocyclic amino group of the aminopyrazole nucleophilically attacks the electron-deficient Cβ of the β-enaminone. This step is regioselectivity-determining and is facilitated by the electron-withdrawing nature of the 4-fluorophenyl group on the enaminone carbonyl. Subsequent intramolecular cyclization occurs via nucleophilic attack of the pyrazole nitrogen (N1) at the carbonyl carbon, forming the pyrimidine ring. Finally, dehydration yields the fully aromatic pyrazolo[1,5-a]pyrimidine core [1]. The dimethylamino group in the β-enaminone acts as an efficient leaving group, ensuring high regiocontrol and preventing isomeric byproducts. This mechanism reliably installs the 4-fluorophenyl group exclusively at the C-6 position and the amino group at C-7, critical for the target structure [1] [3].
Conventional heating methods for pyrazolo[1,5-a]pyrimidine synthesis face limitations in reaction times (hours) and variable yields. Microwave-assisted synthesis significantly enhances the efficiency of constructing the target carbonitrile. Employing solvent-free conditions under microwave irradiation (180°C, 10-20 minutes) for the cyclocondensation step achieves yields exceeding 90% for many 7-aryl analogs, drastically reducing reaction times from hours to minutes [1] [3]. However, thermally sensitive components, such as coumarin-integrated β-enaminones or the final hybrid coumarin-PP products, require modified conditions (reflux in acetic acid, ~3 hours) to prevent decomposition [3]. The solvent-free nature of the optimized microwave protocol aligns with green chemistry principles by eliminating solvent waste and reducing energy consumption. Reaction Mass Efficiency (RME) analyses for this synthetic route range from 40-53%, substantially higher than traditional BODIPY fluorophore syntheses (RME: 1.31–17.9%) [3].
Table 2: Optimization of Cyclocondensation for Target Compound Synthesis
| Condition | Reaction Time | Yield (%) | Advantages | Limitations | Green Metrics (RME%) |
|---|---|---|---|---|---|
| Conventional Heating (Reflux, EtOH/AcOH) | 3-6 hours | 65-80% | Wide substrate tolerance, suitable for thermally sensitive compounds | Longer reaction times, higher energy consumption | 30-45% |
| Microwave Irradiation (Solvent-Free) | 10-20 minutes | >90% | Rapid, energy-efficient, high yields, minimal waste | Unsuitable for highly thermolabile substrates (e.g., coumarin hybrids) | 40-53% |
While the core synthesis installs the 4-fluorophenyl group at C-6 and the carbonitrile at C-3, these positions offer handles for further diversification to generate analogs. The C-3 carbonitrile group is particularly versatile. It can be hydrolyzed to carboxylic acids or amides, reduced to aminomethyl derivatives, or serve as a participant in heterocycle-forming reactions (e.g., tetrazoles). For example, 3-carbonitrile derivatives can be converted into acetamide (23) or hydrazone (25) functionalities, expanding the molecular diversity and potential for biological activity profiling [2]. Modifications directly on the C-6 4-fluorophenyl ring, while less explored in the retrieved literature for this specific scaffold, are synthetically feasible via halogen-metal exchange or palladium-catalyzed cross-coupling reactions post-cyclization, enabling introduction of additional substituents onto the fluorinated aryl ring. Furthermore, the C-7 amino group is a prime site for acylation or sulfonylation, introducing pharmacophore elements that can significantly alter biological activity profiles, such as kinase inhibition or cytotoxic potency [4].
The synthesis of 7-amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and its analogs demonstrates significant advantages in terms of green chemistry principles when optimized protocols are employed. Key metrics include:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: